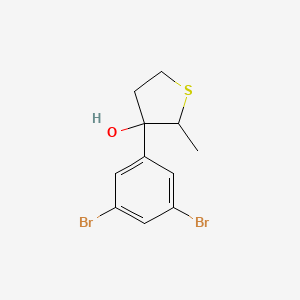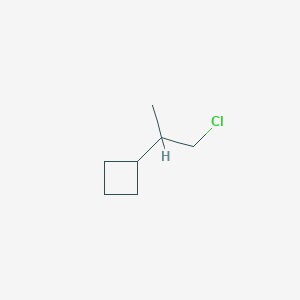![molecular formula C10H18N4O B13195829 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is a heterocyclic compound that features both an oxadiazole and a diazepane ring The oxadiazole ring is known for its diverse biological activities, while the diazepane ring is a seven-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane typically involves the formation of the oxadiazole ring followed by its attachment to the diazepane ring. One common method involves the cyclization of an appropriate hydrazide with an aldehyde to form the oxadiazole ring. This is followed by nucleophilic substitution reactions to introduce the diazepane moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the diazepane ring, leading to different structural analogs.
Substitution: Both the oxadiazole and diazepane rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce reduced diazepane derivatives .
Aplicaciones Científicas De Investigación
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Diazepane derivatives: Compounds with the diazepane ring may have comparable pharmacological properties.
Uniqueness
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane is unique due to the combination of the oxadiazole and diazepane rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
3-(1,4-diazepan-1-ylmethyl)-5-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H18N4O/c1-2-10-12-9(13-15-10)8-14-6-3-4-11-5-7-14/h11H,2-8H2,1H3 |
Clave InChI |
PTFRHAMKQKTEMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NO1)CN2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


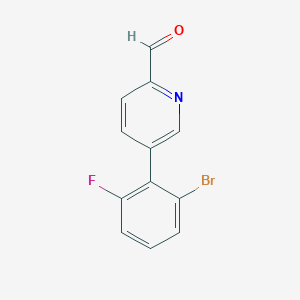
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
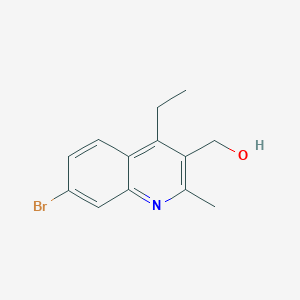
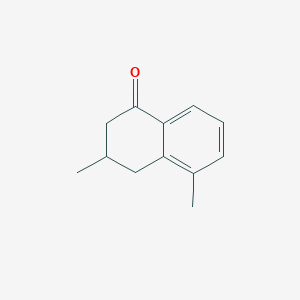
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)
![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)


